molecular formula C11H6BrCl2NO2 B1420473 Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate CAS No. 1150164-76-3

Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate

Cat. No.: B1420473
CAS No.: 1150164-76-3
M. Wt: 334.98 g/mol
InChI Key: HDOJSGQAIMDZMA-UHFFFAOYSA-N
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Description

Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate is a chemical compound with the molecular formula C11H6BrCl2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives followed by esterification. The reaction conditions often require the use of brominating and chlorinating agents such as bromine and thionyl chloride, respectively. The esterification step involves the reaction of the carboxylic acid derivative with methanol in the presence of a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of bromination, chlorination, and esterification, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the bromine or chlorine atoms.

    Oxidation Products: Quinoline derivatives with altered oxidation states.

    Reduction Products: Reduced forms of the quinoline ring.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate is unique due to the presence of both bromine and chlorine atoms along with the ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C11H7BrCl2N
  • Molecular Weight : 304.03 g/mol
  • Functional Groups : Bromine and chlorine substituents along with a carboxylate ester.

This unique combination of halogens and an ester group contributes to the compound's biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits the following mechanisms:

  • Enzyme Inhibition : It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in antimicrobial applications where enzyme inhibition can disrupt bacterial metabolism.
  • Cellular Pathway Modulation : The compound may interact with cellular receptors, modulating signal transduction pathways that affect cellular functions such as proliferation and apoptosis.
  • DNA Gyrase Inhibition : Similar quinoline derivatives have been shown to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication, indicating potential antibacterial properties .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus24
Klebsiella pneumoniae25
Pseudomonas aeruginosa22

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study : A study on HeLa cells demonstrated that treatment with this compound resulted in significant cell death at micromolar concentrations, showcasing its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties:

CompoundKey FeaturesBiological Activity
Methyl 4,6-dichloroquinoline-2-carboxylateLacks bromine atomModerate antibacterial
8-BromoquinolineContains bromine but lacks ester functionalityAntimicrobial
4,6-DichloroquinolineContains chlorine but lacks bromineLimited biological activity

The presence of both bromine and chlorine atoms along with the ester group in this compound enhances its reactivity and biological profile compared to these related compounds.

Properties

IUPAC Name

methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrCl2NO2/c1-17-11(16)9-4-8(14)6-2-5(13)3-7(12)10(6)15-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOJSGQAIMDZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2Br)Cl)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674959
Record name Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-76-3
Record name Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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